![molecular formula C22H25N3O3S B14971833 N-(2-Ethoxyphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide CAS No. 904816-04-2](/img/structure/B14971833.png)
N-(2-Ethoxyphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ETHOXYPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethoxyphenyl group, a hydroxymethyl group, and an imidazole ring, making it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of the imidazole ring and the subsequent attachment of the ethoxyphenyl and hydroxymethyl groups. Common reagents used in these reactions include ethyl bromide, sodium hydride, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). Reaction conditions often involve elevated temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-ETHOXYPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents that can stabilize intermediates and facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2-ETHOXYPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-ETHOXYPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in oxidative stress, leading to reduced cellular damage and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: Shares a similar phenethylamine structure but lacks the imidazole ring and sulfanyl group.
2-(4-Methoxyphenyl)ethylamine: Similar to 4-methoxyphenethylamine but with a different substitution pattern on the phenyl ring.
4-Methoxyphenylacetonitrile: Contains a phenylacetonitrile group instead of the ethoxyphenyl group.
Uniqueness
N-(2-ETHOXYPHENYL)-2-{[5-(HYDROXYMETHYL)-1-[(4-METHYLPHENYL)METHYL]-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
904816-04-2 |
|---|---|
Molekularformel |
C22H25N3O3S |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H25N3O3S/c1-3-28-20-7-5-4-6-19(20)24-21(27)15-29-22-23-12-18(14-26)25(22)13-17-10-8-16(2)9-11-17/h4-12,26H,3,13-15H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
KSIHHXWJNLDLEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14971753.png)
![7'-hydroxy-8-methoxy-8'-[(3-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14971767.png)
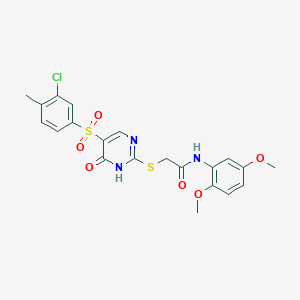
![N-(4-bromo-2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14971777.png)
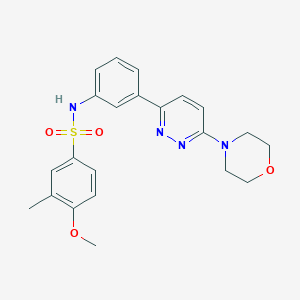
![N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}pyridine-3-sulfonamide](/img/structure/B14971788.png)
![7-(2-Ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971791.png)
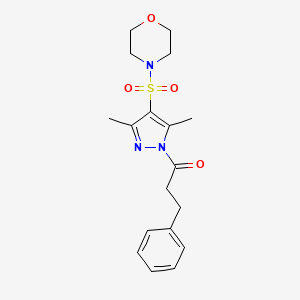
![1-cyclopropyl-5,7-dimethyl-2-[(2-methylbenzyl)sulfanyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14971808.png)
![1-ethyl-6-methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B14971813.png)
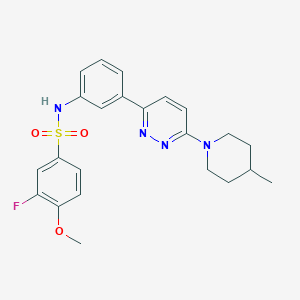
![7-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971821.png)
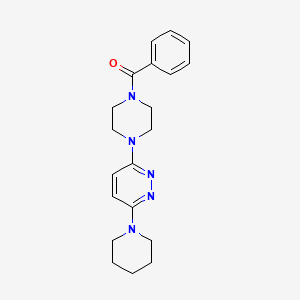
![7'-hydroxy-8'-[(4-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14971834.png)
